4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
"4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is an organic compound that belongs to the sulfonamide family. This class of compounds is characterized by a sulfonamide functional group attached to an aromatic ring, often used for their antimicrobial properties and as building blocks in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize "4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide," a multi-step synthetic route is typically employed:
Nitration and Fluorination: : The preparation begins with the nitration of methylbenzenesulfonamide, followed by fluorination to introduce the fluoro group at the 4-position.
Pyridazine Ring Construction: : The pyridazine ring is formed through a cyclization reaction involving appropriate starting materials to form the 6-oxo-3-phenylpyridazin ring.
Coupling Reaction: : The 6-oxo-3-phenylpyridazinyl group is then coupled with a benzenesulfonamide derivative via an ethyl linker under catalytic conditions.
Industrial Production Methods:
Industrial methods often rely on scalable synthesis involving catalytic processes and optimised reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : This compound undergoes oxidation to introduce additional oxygen functionalities. Reduction can be used to remove these functionalities or reduce existing ones.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common due to the presence of functional groups such as the fluoro and sulfonamide.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as hydroxide ions (OH-) and electrophiles like alkyl halides (R-X).
Major Products:
Oxidation Products: : Formation of sulfone or other oxygenated derivatives.
Reduction Products: : Formation of reduced sulfonamide or amine derivatives.
Substitution Products: : Introduction of various substituents depending on the reagents used.
Scientific Research Applications
This compound has significant applications in various scientific fields, including:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial properties.
Medicine: : Investigated as a potential pharmaceutical agent due to its sulfonamide backbone, which is known for antibacterial applications.
Industry: : Used in the development of new materials and compounds for various industrial processes.
Mechanism of Action
The exact mechanism of action of this compound in biological systems involves the inhibition of enzyme activity, particularly those that interact with the sulfonamide group. This can interfere with bacterial cell wall synthesis, leading to antibacterial effects. Molecular pathways often involve disruption of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Sulfanilamide: : One of the simplest sulfonamides, known for its antibacterial properties.
Sulfamethoxazole: : Widely used in combination with trimethoprim for treating bacterial infections.
4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : A structurally similar compound without the methyl group, useful for comparative studies in structure-activity relationships.
The uniqueness of "4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" lies in its specific substituents, which can potentially offer improved efficacy or novel applications compared to its peers.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-14-13-16(7-8-17(14)20)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGAQGRIOTEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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